Low-Dose Gastroprotective Efficacy: Roxatidine Bismuth Citrate vs Bismuth Subcitrate in Restraint Stress Ulcer Model
In a 24-hour restraint stress ulcer model in rats, roxatidine bismuth citrate (MX1) produced significant gastroprotection at doses where bismuth subcitrate was ineffective. At the lowest tested dose of 12.5 mg/kg, MX1 reduced mean ulcer number by 64.3% and ulcer size by 55.9%, while bismuth subcitrate achieved statistically significant reductions only at the highest dose of 140 mg/kg (−28.5% ulcer size; −44.8% ulcer number) [1]. The superior potency and lower efficacious dose threshold of MX1 demonstrate that the covalent integration of the H2 antagonist with bismuth citrate generates gastroprotective activity that cannot be achieved by bismuth subcitrate alone.
| Evidence Dimension | Gastroprotective efficacy: reduction in stress-induced gastric ulcer number and size |
|---|---|
| Target Compound Data | MX1 12.5 mg/kg p.o.: ulcer number −64.3%, ulcer size −55.9%; MX1 250 mg/kg p.o.: near-complete suppression at all doses tested |
| Comparator Or Baseline | Bismuth subcitrate: significant reduction only at 140 mg/kg (−28.5% size, −44.8% number); no significant effect at lower doses. Roxatidine (parent): dose-dependent reduction at 25–140 mg/kg (size: −24.6% to −89.0%; number: +7.2% to −67.9%) |
| Quantified Difference | MX1 effective at ~11-fold lower dose than bismuth subcitrate. At 12.5 mg/kg, MX1 reduced ulcer number by 64.3% vs. no significant effect for bismuth subcitrate at equimolar dose (6.5 mg/kg). |
| Conditions | Male Wistar rats; 24 h restraint immobilization stress; oral pretreatment; morphometric and histomorphological confirmation; n-values reported per dose group |
Why This Matters
For researchers screening gastroprotective agents, MX1 provides quantifiable efficacy at doses where the bismuth-only comparator fails entirely, enabling experimental designs that require potent mucosal protection without the confounding variable of high bismuth loading.
- [1] Marazova K, Klouchek E, Popov A, Ivanov C, Krushkov I. Gastroprotective effect of MX1 (a novel salt of the active metabolite of roxatidine with a complex of bismuth and citric acid) against stress ulcers in rats. J Pharm Pharmacol. 1997 Aug;49(8):791-5. PMID: 9379358. View Source
